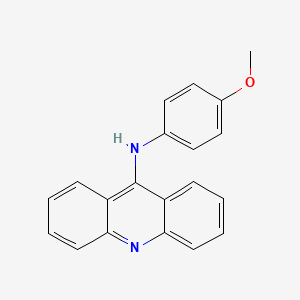

N-(4-methoxyphenyl)acridin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a planar heterocyclic structure that allows them to interact with various biomolecular targets .

Preparation Methods

The synthesis of N-(4-methoxyphenyl)acridin-9-amine typically involves the Ullmann condensation reaction. This method includes the condensation of 2-bromobenzoic acid with different anilines in the presence of copper, followed by intramolecular cyclization using polyphosphoric acid (PPA) . Another method involves the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol .

Chemical Reactions Analysis

N-(4-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

N-(4-methoxyphenyl)acridin-9-amine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)acridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s planar structure allows it to insert between DNA base pairs, leading to the inhibition of these critical enzymes .

Comparison with Similar Compounds

N-(4-methoxyphenyl)acridin-9-amine can be compared with other acridine derivatives such as:

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.

Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.

Amsacrine (m-AMSA): Used clinically as an anticancer agent, particularly in the treatment of leukemia.

These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic uses .

Biological Activity

N-(4-methoxyphenyl)acridin-9-amine is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Acridine Derivatives

Acridine derivatives have been extensively studied due to their ability to intercalate into DNA, disrupting transcription and replication processes. This property makes them valuable in developing anticancer and antimalarial agents. The 9-aminoacridine core is particularly significant, as it has been linked to various pharmacological activities, including antiproliferative effects and inhibition of specific enzymes related to disease pathways .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Like other acridine derivatives, this compound can intercalate into DNA, leading to inhibition of DNA transcription and replication. This is particularly relevant in cancer therapy where rapid cell division occurs.

- Enzyme Inhibition : Studies suggest that acridine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells .

- Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest in various cancer cell lines by modulating the expression of proteins involved in cell cycle regulation such as p53 .

3.1 Anticancer Activity

This compound exhibits significant anticancer properties:

- Cytotoxicity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For example, it has been tested against human lung adenocarcinoma cells, demonstrating a capacity to induce apoptosis and inhibit proliferation .

- Case Study : A study on 9-aminoacridine derivatives revealed that modifications at the phenyl ring could enhance anticancer efficacy. Specifically, this compound showed improved activity compared to unmodified acridine derivatives .

3.2 Antimalarial Activity

Research has also highlighted the potential of acridine derivatives in treating malaria:

- Inhibition of Parasite Growth : Compounds with similar structures have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This effect is attributed to their ability to intercalate into the parasite's DNA .

4. Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other acridine derivatives:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | |

| 9-Aminoacridine | Anticancer | 20 | |

| Quinacrine | Antimalarial | 10 | |

| 9-(2′-hydroxyethylamino)-4-methyl... | Anticancer | 12 |

5. Conclusion

This compound represents a promising compound within the acridine family, showcasing significant biological activity with potential applications in cancer therapy and infectious disease treatment. Ongoing research into its mechanisms and efficacy will further elucidate its therapeutic potential.

6. Future Directions

Further studies are required to explore:

- The pharmacokinetics and bioavailability of this compound.

- Combination therapies that could enhance its efficacy against resistant cancer types.

- The development of targeted delivery systems to improve its therapeutic index.

Properties

CAS No. |

61421-82-7 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

QQQZGKVRDOCMAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.